Triacontanal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

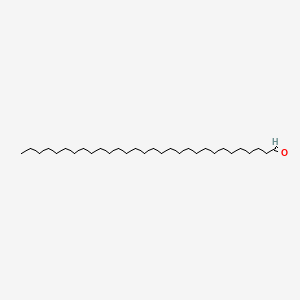

Triacontanal belongs to the class of organic compounds known as fatty aldehydes. These are long chain aldehydes with a chain of at least 12 carbon atoms. Thus, triacontanal is considered to be a fatty aldehyde lipid molecule. Triacontanal is considered to be a practically insoluble (in water) and relatively neutral molecule. Triacontanal has been primarily detected in urine. Within the cell, triacontanal is primarily located in the membrane (predicted from logP) and cytoplasm. Triacontanal can be biosynthesized from triacontane. Outside of the human body, triacontanal can be found in a number of food items such as fruits, pomes, brassicas, and chives. This makes triacontanal a potential biomarker for the consumption of these food products.

Triacontanal is a long-chain fatty aldehyde resulting from the formal oxidation of the hydroxy group of triacontan-1-ol. It has a role as a plant metabolite. It is a long-chain fatty aldehyde and a 2,3-saturated fatty aldehyde. It derives from a hydride of a triacontane.

Scientific Research Applications

1. Plant Growth Enhancement

- Mint Growth : Triacontanol significantly enhanced mint growth, crop yield, and the content of active constituents like menthol and methone (Naeem et al., 2011).

- Ginger Quality Improvement : Application of triacontanol improved the growth, productivity, and quality attributes of ginger, including increased levels of oleoresin and essential oils (Singh et al., 2012).

2. Photosynthesis and Stress Response

- Photosynthesis Stimulation in Rice : In rice, triacontanol increased dry weight, protein, and chlorophyll content, suggesting enhanced photosynthesis (Chen et al., 2002).

- Stress Mitigation : It modulated physiological responses under stress conditions, as seen in wheat grown under saline conditions, improving growth and photosynthetic rate (Perveen et al., 2013).

3. Role in Micropropagation

- Enhancement in Micropropagation : Triacontanol was effective in shoot multiplication and rooting in micropropagation studies of Capsicum frutescens and Decalepis hamiltonii (Reddy et al., 2002).

4. Secondary Metabolite Production

- Secondary Metabolite Synthesis : In studies with Arabidopsis thaliana, triacontanol induced early bolting and was linked to increased endogenous concentrations of certain metabolites (He & Loh, 2002).

5. Antioxidant Activity

- Oxidative Stress Reduction : In Brassica napus exposed to cadmium-induced stress, triacontanol reduced oxidative damage and enhanced antioxidant enzyme activities (Karam et al., 2017).

properties

CAS RN |

22725-63-9 |

|---|---|

Product Name |

Triacontanal |

Molecular Formula |

C30H60O |

Molecular Weight |

436.8 g/mol |

IUPAC Name |

triacontanal |

InChI |

InChI=1S/C30H60O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31/h30H,2-29H2,1H3 |

InChI Key |

CGNVIRPGBUXJES-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=O |

Other CAS RN |

22725-63-9 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl (2R,3R,6R)-4-benzoyl-10-(dimethylcarbamoyl)-3-[(4-fluorophenyl)methyl]-9-[[4-(trifluoromethoxy)phenyl]methyl]-4,9-diazatricyclo[6.3.0.02,6]undeca-1(8),10-diene-3-carboxylate](/img/structure/B1230295.png)

![N-[2-chloro-5-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-3-indolizinyl)acetamide](/img/structure/B1230299.png)

![6-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-6-ium](/img/structure/B1230300.png)

![2-{[3-(3,5-dimethylpiperidin-1-yl)-6-oxo-6H-anthra[1,9-cd]isoxazol-5-yl]amino}benzoic acid](/img/structure/B1230303.png)

![[2-(5-Mercapto-[1,3,4]thiadiazol-2-ylcarbamoyl)-1-phenyl-ethyl]-carbamic acid benzyl ester](/img/structure/B1230307.png)